molecular formula C26H16O B156316 SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE CAS No. 1749-36-6

SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE

Cat. No.: B156316
CAS No.: 1749-36-6
M. Wt: 344.4 g/mol
InChI Key: KCQBAOXSMSWQBJ-UHFFFAOYSA-N
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Description

Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one is a spiro compound that features a unique structure where two aromatic systems are connected through a single spiro carbon atom. This compound is known for its stability and interesting photophysical properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage between the fluorene and phenanthrene moieties. This reaction often requires palladium catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres .

Industrial Production Methods

In industrial settings, the production of Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques like recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic rings .

Scientific Research Applications

Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional framework that influences the compound’s photophysical properties. This structure allows for efficient charge transport and light emission, making it an effective material in optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

    Spiro[fluorene-9,9’-xanthene]: Similar in structure but with different photophysical properties.

    Spiro[fluorene-9,9’-acridine]: Another spiro compound with distinct electronic characteristics.

    Spiro[fluorene-9,9’-dibenzofuran]: Known for its use in organic electronics.

Uniqueness

Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one stands out due to its unique combination of stability, photophysical properties, and versatility in various applications. Its rigid spiro structure provides advantages in terms of charge transport and light emission, making it a valuable material in both research and industry .

Properties

IUPAC Name

spiro[fluorene-9,10'-phenanthrene]-9'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O/c27-25-21-13-2-1-9-17(21)18-10-3-6-14-22(18)26(25)23-15-7-4-11-19(23)20-12-5-8-16-24(20)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQBAOXSMSWQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4(C2=O)C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443246
Record name Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1749-36-6
Record name Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE
Reactant of Route 2
SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE
Reactant of Route 3
SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE
Reactant of Route 4
SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE
Reactant of Route 5
SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE
Reactant of Route 6
SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE

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